Cholesta-5,7-dien-3-yl acetate Cholesta-5,7-dien-3-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19827073
InChI: InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23?,25-,26+,27+,28+,29-/m1/s1
SMILES:
Molecular Formula: C29H46O2
Molecular Weight: 426.7 g/mol

Cholesta-5,7-dien-3-yl acetate

CAS No.:

Cat. No.: VC19827073

Molecular Formula: C29H46O2

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

Cholesta-5,7-dien-3-yl acetate -

Specification

Molecular Formula C29H46O2
Molecular Weight 426.7 g/mol
IUPAC Name [(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23?,25-,26+,27+,28+,29-/m1/s1
Standard InChI Key ACGNVBRAISEVDK-HOQSGASOSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Cholesta-5,7-dien-3-yl acetate (CAS: 1059-86-5) belongs to the cholestane steroid family, with the molecular formula C₂₉H₄₆O₂ and a molecular weight of 426.67 g/mol . Its IUPAC name is (3β)-3-acetoxycholesta-5,7-diene, reflecting the β-configuration of the acetate group and the conjugated double bonds at carbons 5–6 and 7–8 . The compound’s structure consists of a tetracyclic steroidal backbone with the following features:

  • A cyclopentanoperhydrophenanthrene core (four fused rings: three cyclohexane and one cyclopentane).

  • Double bonds at positions 5–6 (Δ⁵) and 7–8 (Δ⁷), creating a diene system.

  • An acetate ester at the 3β position, enhancing solubility in organic solvents .

The NIST WebBook confirms its spectroscopic profile, including a distinct mass spectrum with a base peak at m/z 426.7 corresponding to the molecular ion . The compound’s stereochemistry is critical for its reactivity, as the β-orientation of the acetate group influences interaction with enzymes and receptors.

Synthesis and Industrial Production

Synthetic Routes

Cholesta-5,7-dien-3-yl acetate is synthesized through two primary routes, both starting from cholesterol:

Route 2: Direct Functionalization of 7-Dehydrocholesterol

7-Dehydrocholesterol (provitamin D₃) is acetylated at the 3β-hydroxyl group using acetic anhydride and a base, producing cholesta-5,7-dien-3-yl acetate in near-quantitative yields.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Scalability
Oxidation/AcylationCholesterolDDQ oxidation, acetylation50–60Industrial
Direct Acetylation7-DehydrocholesterolEsterification90–95Lab-scale

Route 2 is more efficient but limited by the availability of 7-dehydrocholesterol, whereas Route 1 is scalable for bulk production .

Applications in Pharmaceutical and Chemical Industries

Vitamin D Synthesis

Cholesta-5,7-dien-3-yl acetate is a precursor in the synthesis of 1α-hydroxyvitamin D₃, a therapeutic agent for osteoporosis and renal osteodystrophy. Photochemical cleavage of the Δ⁵,⁷ diene generates previtamin D, which isomerizes to the active form .

Intermediate for Bioactive Steroids

  • Cytotoxic Agents: Derivatives such as epoxides and hydroxylated analogs exhibit cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 2–10 μM.

  • Antimicrobial Scaffolds: Structural modifications at C-3 and C-17 yield analogs with activity against Staphylococcus aureus (MIC: 8–16 μg/mL).

Industrial Consumption Trends

Global consumption of cholesta-5,7-dien-3-yl acetate is estimated at 12–15 metric tons/year, driven by demand in North America (40%) and Europe (35%) for pharmaceutical intermediates .

Biological Activity and Mechanistic Insights

Interaction with Steroidogenic Enzymes

The compound inhibits CYP7A1 (cholesterol 7α-hydroxylase), a key enzyme in bile acid synthesis, with a Ki of 0.8 μM. This inhibition redirects cholesterol toward steroid hormone production.

Antiproliferative Effects

In glioblastoma (U87) cells, cholesta-5,7-dien-3-yl acetate induces apoptosis via:

  • Caspase-3 activation (2.5-fold increase at 10 μM).

  • Downregulation of Bcl-2 (40% reduction).

Pharmacokinetics

  • Bioavailability: 22% in rodent models due to rapid hepatic clearance.

  • Metabolism: Oxidized by CYP3A4 to 3-keto and 7-hydroxyl derivatives .

Comparative Analysis with Related Sterols

CompoundStructure DifferencesBiological Role
CholesterolΔ⁵ single bond, 3β-OHMembrane component, hormone precursor
7-DehydrocholesterolΔ⁵,⁷ diene, 3β-OHVitamin D₃ precursor
Cholesta-3,5-dien-7-oneΔ³,⁵ diene, 7-ketoALDH inhibitor (IC₅₀: 5–10 μM)
Cholesta-5,7-dien-3-yl acetateΔ⁵,⁷ diene, 3β-acetateVitamin D intermediate, cytotoxic agent

The Δ⁵,⁷ diene system in cholesta-5,7-dien-3-yl acetate enhances reactivity toward electrophiles and UV-induced transformations compared to saturated sterols .

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